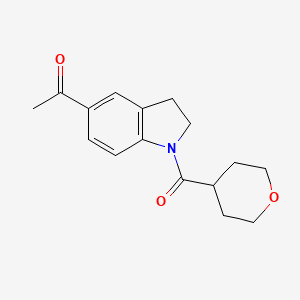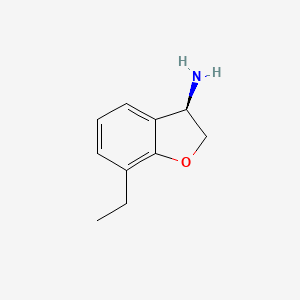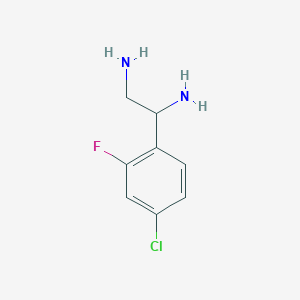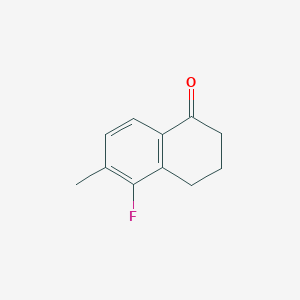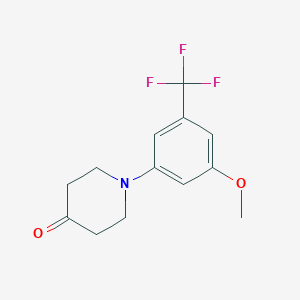
(R)-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid is a chiral amino acid derivative with a unique tetrahydrofuran ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via reductive amination or nucleophilic substitution reactions. Common reagents include ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of ®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid may involve optimized versions of the above synthetic routes, often employing continuous flow reactors for better control over reaction conditions and higher yields. The use of biocatalysts for chiral resolution is also explored to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the amino group or the tetrahydrofuran ring, resulting in the formation of amines or reduced ring structures.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives like lactones, reduced amines, and various substituted phenyl or tetrahydrofuran derivatives.
科学的研究の応用
®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and the amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system under study.
類似化合物との比較
Similar Compounds
®-2-Amino-2-((3R,5R,7R)-Adamantan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid: This compound shares a similar amino acid structure but with an adamantane ring instead of a tetrahydrofuran ring.
DMDP acetic acid: A novel iminosugar amino acid with a different ring structure but similar functional groups.
Uniqueness
®-2-Amino-2-((3R,5R)-5-phenyltetrahydrofuran-3-YL)acetic acid is unique due to its specific tetrahydrofuran ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
(2R)-2-amino-2-[(3R,5R)-5-phenyloxolan-3-yl]acetic acid |
InChI |
InChI=1S/C12H15NO3/c13-11(12(14)15)9-6-10(16-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7,13H2,(H,14,15)/t9-,10+,11+/m0/s1 |
InChIキー |
PCJUTQSGDGXFPS-HBNTYKKESA-N |
異性体SMILES |
C1[C@@H](CO[C@H]1C2=CC=CC=C2)[C@H](C(=O)O)N |
正規SMILES |
C1C(COC1C2=CC=CC=C2)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13051229.png)




